molecular formula C7H13BrO2 B2460088 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane CAS No. 2413899-01-9

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No.: B2460088
CAS No.: 2413899-01-9
M. Wt: 209.083
InChI Key: WBSHSRITLMSBPE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound with a unique structure that includes a bromomethyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane typically involves the bromination of 2,2-dimethyl-1,4-dioxane. One common method is to react 2,2-dimethyl-1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(Azidomethyl)-2,2-dimethyl-1,4-dioxane, while oxidation with potassium permanganate can produce 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane.

Scientific Research Applications

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its bromomethyl group can be modified to introduce various pharmacophores.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane depends on its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxane
  • 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxane
  • 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane

Uniqueness

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that is advantageous in various synthetic applications.

Properties

IUPAC Name

3-(bromomethyl)-2,2-dimethyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSHSRITLMSBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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